molecular formula C17H15N3O2 B4188327 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one

1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one

Cat. No. B4188327
M. Wt: 293.32 g/mol
InChI Key: VUASZELONJQIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one, also known as PSI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of spirooxindoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. For example, 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one has been shown to exhibit a wide range of biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. Additionally, 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one in laboratory experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for researchers. However, one of the limitations of using 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one. For example, further studies could be conducted to elucidate the exact mechanism of action of the compound. Additionally, the potential applications of 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one in drug discovery and medicinal chemistry could be explored further. Finally, studies could be conducted to investigate the potential use of 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one in treating various diseases, such as cancer and viral infections.
In conclusion, 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound exhibits a wide range of biological activities and has been shown to have potential applications in drug discovery, medicinal chemistry, and neuroscience. Despite its limitations, 1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one is a versatile tool for researchers and has the potential to lead to significant advancements in various fields.

Scientific Research Applications

1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

properties

IUPAC Name

1'-propanoylspiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15(21)20-14-10-6-3-7-11(14)17(16(20)22)18-12-8-4-5-9-13(12)19-17/h3-10,18-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUASZELONJQIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.